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Manganese hydroxide

Cat. No.: B1204535
CAS No.: 1310-97-0
M. Wt: 88.953 g/mol
InChI Key: IPJKJLXEVHOKSE-UHFFFAOYSA-L
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Description

Significance of Manganese Hydroxide (B78521) in Contemporary Chemical Science

Manganese(II) hydroxide (Mn(OH)₂), a compound with the appearance of a white solid that darkens when exposed to air due to oxidation, holds a significant position in modern chemical science. Its importance stems from its unique structural and electrochemical properties, which make it a versatile material in a variety of advanced research fields. The compound typically adopts a brucite-type layered structure, where manganese(II) centers are octahedrally coordinated with hydroxide ligands, forming two-dimensional layers. This layered architecture is fundamental to many of its applications, providing pathways for ion transport and a high surface area, particularly when synthesized as a nanomaterial.

In the realm of energy storage , manganese hydroxide is explored as a promising electrode material. It is investigated for its use in supercapacitors, where its high surface area and electrochemical properties contribute to energy storage capabilities. Research has demonstrated that nanostructured Mn(OH)₂ can exhibit significant specific capacitance. For instance, octahedrally shaped Mn(OH)₂ nanoparticles synthesized via a sonochemical method have been evaluated as a supercapacitor material, showing a specific capacitance of 127 Fg⁻¹ at a current density of 0.5 mAcm⁻². In battery technology, this compound serves as a crucial precursor for creating cathode materials like Electrolytic Manganese Dioxide (EMD) for alkaline and lithium-ion batteries. Furthermore, Mn(OH)₂ nanowire arrays have been directly used as a cathode material in aqueous zinc-ion batteries (ZIBs), demonstrating a high specific capacitance of 146.3 mAh g⁻¹ at a current density of 0.5 A g⁻¹. The compound's ability to facilitate redox reactions involving multiple oxidation states of manganese (Mn(II), Mn(III), and Mn(IV)) is key to its function in these electrochemical systems.

The catalytic activity of this compound and its derivatives is another area of intense research. It has been investigated as a catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for renewable energy production. In environmental applications, its ability to precipitate contaminants makes it valuable for water treatment, particularly for removing heavy metals like lead, cadmium, and zinc from wastewater. Manganese-based layered double hydroxides (LDHs), which can be synthesized from this compound precursors, have shown high efficiency as catalysts for decomposing ozone. The variable valence states of manganese within these structures are crucial, with Mn²⁺ facilitating the desorption of generated oxygen, while Mn³⁺ and Mn⁴⁺ contribute to the dissociation of adsorbed ozone.

Finally, this compound is a vital precursor for the synthesis of various manganese oxides, such as MnO₂, Mn₃O₄ (Hausmannite), and Mn₂O₃. These oxides are widely studied and used in catalysis, batteries, and materials science. The ability to produce these functional oxides from a relatively simple hydroxide precursor underscores the foundational importance of Mn(OH)₂ in materials chemistry.

Interactive Table 1: Physical and Chemical Properties of Manganese(II) Hydroxide Click on the headers to sort the data.

PropertyValueSource
Chemical FormulaMn(OH)₂
Molar Mass88.952 g·mol⁻¹
AppearanceWhite to pink solid
Density3.258 g/cm³
Melting Point140 °C (decomposes)
Solubility in water0.00034 g/100 mL at 18 °C
Crystal StructureHexagonal (Brucite-type)
Refractive Index (n_D)1.68

Scope and Evolution of Academic Research on this compound

Academic research on this compound has evolved significantly, moving from fundamental mineralogical studies to the forefront of nanotechnology and advanced materials science. Initially, research focused on its naturally occurring mineral form, pyrochroite, characterizing its physical properties and crystal structure. Early studies established its brucite-type layered structure and basic chemical reactions, including its propensity for oxidation.

The scope of research broadened with the advent of advanced synthesis techniques that allow for the creation of this compound with controlled morphologies and properties at the nanoscale. Simple precipitation by adding an alkali metal hydroxide to a Mn²⁺ salt solution is a foundational method. However, contemporary research employs a variety of more sophisticated methods, including hydrothermal synthesis, sol-gel processing, sonochemical methods, and electrodeposition. These techniques enable the production of specific nanostructures such as nanoparticles, nanowires, and nanosheets, which exhibit enhanced surface areas and reactivity compared to the bulk material. For example, hydrothermal methods have been used to synthesize Mn(OH)₂ nanoparticles with a crystallite size of 36 nm.

The development of advanced characterization techniques has been pivotal in understanding the structure-property relationships of this compound. X-ray diffraction (XRD) is routinely used to determine the crystalline structure and phase purity. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide detailed information about the morphology and size of the synthesized nanomaterials. Spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) are employed to analyze the surface chemical composition and oxidation states of manganese.

Modern research has further expanded to investigate this compound as a component in more complex materials. There is significant interest in layered double hydroxides (LDHs) containing manganese, such as Mg-Al-Mn and Mn-Fe systems. These materials are synthesized for applications in catalysis and energy storage, leveraging the synergistic effects between the different metal ions. mdpi.com Research on MnFe-LDH nanosheets for supercapacitors has shown promising results, achieving high areal capacitance. Furthermore, the role of manganese oxidation and its compounds in biogeochemical processes has become a significant research area. Studies on ancient geological formations suggest that the manganese oxidative cycle, potentially involving manganese-oxidizing photosystems, predates the rise of atmospheric oxygen, offering insights into the evolution of photosynthesis.

Interactive Table 2: Research Findings on this compound in Energy Storage Click on the headers to sort the data.

ApplicationMaterialSynthesis MethodPerformance MetricSource
SupercapacitorOctahedral Mn(OH)₂ NanoparticlesSonochemicalSpecific Capacitance: 127 F/g
SupercapacitorOctahedral Mn(OH)₂ NanoparticlesSonochemicalSpecific Capacitance: up to 300 F/g
Zinc-Ion BatteryMn(OH)₂ Nanowire ArraysElectrodepositionSpecific Capacitance: 146.3 mAh/g
Cathode MaterialMn-doped Ni(OH)₂Buffer solution methodDischarge Specific Capacity: 314.5 mAh/g

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn(OH)2<br>H2MnO2 B1204535 Manganese hydroxide CAS No. 1310-97-0

Properties

CAS No.

1310-97-0

Molecular Formula

Mn(OH)2
H2MnO2

Molecular Weight

88.953 g/mol

IUPAC Name

manganese(2+);dihydroxide

InChI

InChI=1S/Mn.2H2O/h;2*1H2/q+2;;/p-2

InChI Key

IPJKJLXEVHOKSE-UHFFFAOYSA-L

SMILES

[OH-].[OH-].[Mn+2]

Canonical SMILES

[OH-].[OH-].[Mn+2]

Other CAS No.

1332-62-3
1310-97-0

Origin of Product

United States

Structural Elucidation and Morphological Analysis of Manganese Hydroxide Materials

Advanced Diffraction Techniques for Manganese Hydroxide (B78521) Structures

Diffraction methods are paramount in solid-state chemistry for elucidating the three-dimensional arrangement of atoms in crystalline materials. By analyzing the patterns of scattered radiation, researchers can determine lattice parameters, crystal systems, and phase purity.

X-ray diffraction (XRD) is a primary and widely used technique for the characterization of crystalline materials like manganese hydroxide. It allows for the identification of the specific crystalline phase, determination of lattice parameters, and assessment of sample purity. The naturally occurring mineral form of this compound, pyrochroite, possesses a trigonal crystal structure.

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice scatter the X-rays. If the scattered waves interfere constructively, a diffracted beam is produced at a specific angle. The relationship between the angle of incidence, the wavelength of the X-rays, and the spacing between crystal lattice planes is described by Bragg's Law. The resulting XRD pattern is a fingerprint of the crystalline material.

For this compound, the XRD pattern exhibits characteristic peaks at specific 2θ angles. For instance, in a study involving Mn(OH)₂ nanowire arrays, diffraction peaks at 2θ values of 18.97° and 36.82° were indexed to the (001) and (011) planes of Mn(OH)₂, respectively, referencing the Joint Committee on Powder Diffraction Standards (JCPDS) card No. 73-1133. In another preparation, peaks at 40.07°, 54.44°, and 64.66° were attributed to the (002), (110), and (200) planes. The presence of broad peaks in an XRD pattern can indicate poor crystallinity or the presence of nanocrystalline domains.

It is crucial to differentiate Mn(OH)₂ from other manganese oxides and oxyhydroxides, such as hausmannite (Mn₃O₄), manganite (γ-MnOOH), or feitknechtite (β-MnOOH), which have their own distinct XRD patterns. semanticscholar.org For example, hausmannite shows strong diffraction peaks at d-spacings of approximately 0.492 nm and 0.249 nm. The analysis of XRD patterns is often performed using specialized software that can help match the experimental data to reference databases like the one maintained by the International Centre for Diffraction Data (ICDD). semanticscholar.org

Characteristic XRD Peaks for this compound (Pyrochroite)

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Reference JCPDS No.
18.974.67(001)73-1133
36.822.44(011)73-1133
40.072.25(002)
54.441.68(110)
64.661.44(200)

For more detailed structural analysis, particularly for materials that are poorly crystalline or available only in small quantities, synchrotron X-ray diffraction (SR-XRD) is a powerful tool. pnas.org Synchrotron sources produce highly intense and collimated X-ray beams, which allow for rapid data collection and high-resolution patterns. mdpi.com

In the context of this compound and related manganese oxides, SR-XRD has been instrumental in studying phase transformations in real-time (in situ). rsc.org For example, researchers have used in situ SR-XRD to monitor the hydrothermal synthesis of various manganese oxides from precursors, observing the evolution of different crystalline phases as a function of temperature and time. This technique can reveal the formation pathways of materials, such as the transformation of a layered manganese oxide precursor into a tunnel-structured oxide. The high flux of synchrotron radiation enables the study of reaction kinetics and the identification of transient or metastable intermediates that might be missed with conventional XRD.

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction a uniquely powerful technique for several applications, including the study of magnetic materials. Neutrons possess a magnetic moment, allowing them to interact with the magnetic moments of unpaired electrons in atoms. This interaction makes neutron diffraction the primary method for determining the magnetic structure of materials. researchgate.net

Manganese compounds, including this compound, often exhibit interesting magnetic properties due to the presence of Mn²⁺ ions with unpaired electrons. Below a certain critical temperature (the Néel temperature), the magnetic moments of these ions can align in an ordered, antiparallel fashion, a state known as antiferromagnetism. Neutron diffraction can detect this magnetic ordering.

In an antiferromagnetic material, the magnetic unit cell can be larger than the chemical unit cell, leading to the appearance of new "superlattice" diffraction peaks in the neutron diffraction pattern that are absent in the XRD pattern. The seminal work by Shull and Smart on manganese oxide (MnO) was one of the first demonstrations of an antiferromagnetic structure using neutron diffraction. The intensity and position of these magnetic peaks provide detailed information about the orientation and arrangement of the magnetic moments within the crystal lattice. By collecting data at various temperatures, the transition from a paramagnetic (disordered) state to an antiferromagnetic (ordered) state can be precisely mapped.

Synchrotron X-ray Diffraction in this compound Studies

Spectroscopic Characterization of this compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing information about chemical bonds, functional groups, and molecular vibrations. These methods are complementary to diffraction techniques in the characterization of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the study of this compound, FTIR is particularly sensitive to the vibrations of the hydroxyl (–OH) groups and the nature of hydrogen bonding within the structure. The crystal structure of Mn(OH)₂ is of the brucite type, consisting of layers of edge-sharing Mn(OH)₆ octahedra. These layers are held together by weak van der Waals forces and hydrogen bonds.

The FTIR spectrum of Mn(OH)₂ shows characteristic absorption bands. A sharp band observed around 3600 cm⁻¹ is typically assigned to the stretching vibration of "free" or weakly hydrogen-bonded hydroxyl groups. Broader absorption bands at lower wavenumbers (e.g., 3100-3500 cm⁻¹) indicate the presence of stronger hydrogen bonds, often involving water molecules that may be intercalated or adsorbed. The positions and shapes of these bands can provide insight into the strength and nature of the hydrogen bonding network. For example, studies on brucite-type hydroxides have shown that the wavenumbers of the OH stretching modes are indicative of the strength of hydrogen bonds. Bending vibrations of M–O–H (where M=Mn) and stretching vibrations of Mn–O bonds are typically observed at lower frequencies, in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Characteristic FTIR Bands for Hydroxyl Groups in Hydroxide Materials

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3600O–H stretchingWeakly hydrogen-bonded hydroxyl groups in brucite-type layers.
3100 - 3500O–H stretchingStretching vibrations of hydrogen-bonded water molecules.
~1650H–O–H bendingBending mode of intercalated or adsorbed water molecules.
Below 1000Mn–O stretching / M–O–H bendingLattice vibrations involving manganese-oxygen bonds.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the change in frequency of the scattered light. For a vibration to be Raman active, it must involve a change in the polarizability of the molecule.

Raman spectroscopy is a powerful tool for the rapid, non-destructive phase identification of manganese oxides and hydroxides. Different manganese-containing phases, such as Mn(OH)₂, MnO(OH), and various MnO₂ polymorphs, exhibit distinct Raman spectra, allowing them to be readily distinguished. For pyrochroite [Mn(OH)₂], characteristic Raman peaks can be referenced from databases like RRUFF.

The technique is highly sensitive to the local structure and symmetry of the material. The number, position, and width of Raman bands can provide detailed information about the crystal structure and crystallinity. For instance, the Raman spectra of manganite (γ-MnOOH) and groutite (α-MnOOH) show significant intensity changes with different crystal orientations relative to the laser polarization, providing insights into their structural anisotropy. Furthermore, the frequency of certain Raman modes in manganese oxides has been shown to correlate with the oxidation state of manganese, making it a valuable tool for characterizing the electronic structure as well. The use of different laser wavelengths and low power levels is often necessary to obtain high-quality spectra and avoid laser-induced sample degradation or transformation, which can be a concern for some manganese oxides.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of manganese in manganese (hydr)oxide materials. The binding energies of the core-level electrons, particularly Mn 2p and Mn 3s, are sensitive to the valence state of the manganese atom.

In a typical XPS analysis of manganese compounds, the Mn 2p spectrum exhibits a spin-orbit doublet, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the Mn 2p₃/₂ peak increases with an increasing manganese oxidation state. For instance, the binding energies for MnO (Mn²⁺), Mn₂O₃ (Mn³⁺), and MnO₂ (Mn⁴⁺) have been reported as 640.9 eV, 641.5 eV, and 641.8 eV, respectively. This allows for the quantification of different manganese valence states on the surface of a sample.

Besides the Mn 2p peaks, the Mn 3s multiplet splitting is also utilized to determine the valence state. However, its applicability can be limited for certain structures like birnessite. capes.gov.br Studies have shown that fitting the Mn 3p and Mn 3s spectra can yield a robust quantification of oxidation states across various manganese (hydr)oxide phases. capes.gov.br The shape of the Mn 3p line is considered less sensitive to the bonding environment compared to the Mn 2p line. capes.gov.br

Table 1: Representative Mn 2p₃/₂ Binding Energies for Different Manganese Oxides

CompoundManganese Oxidation StateMn 2p₃/₂ Binding Energy (eV)
MnO+2640.9
Mn₂O₃+3641.5
MnO₂+4641.8
Mn(OH)₂+2Varies, typically close to MnO

Note: The binding energies can vary slightly depending on the specific material and instrument calibration.

UV-Visible Spectroscopy in this compound Research

UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties and electronic transitions in this compound and related materials. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels.

For this compound nanoparticles, UV-Vis spectra can reveal information about their size and morphology. For example, hydrothermally synthesized this compound nanoparticles have shown absorption peaks at approximately 225 nm, 229 nm, and 314 nm. researchgate.net The sharp absorption peak around 314.98 nm is attributed to the this compound nanoparticles themselves. researchgate.net The position and intensity of these absorption bands can be influenced by the particle size, with a decrease in particle size often leading to an increase in the band gap energy. researchgate.net

In the context of manganese ions in solution, which can be relevant to the study of this compound dissolution, UV-Vis spectroscopy can be used for quantification. For instance, the Mn²⁺ ion can be detected and quantified in electrolyte solutions using a chelating agent like 4-(2-pyridylazo)resorcinol (B72590) (PAR), which forms a colored complex with the ion, exhibiting a characteristic absorption peak. While manganese sulfate (B86663) solutions can appear pink at high concentrations, indicating some light absorption in the visible region, direct UV-Vis measurement of Mn²⁺ can be challenging without such complexing agents.

Electron Paramagnetic Resonance (EPR) Spectroscopy in this compound Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying manganese compounds, as manganese can exist in multiple oxidation states that are often paramagnetic, including Mn(II) (d⁵), Mn(III) (d⁴), and Mn(IV) (d³).

EPR spectroscopy provides detailed information about the electronic structure, coordination environment, and magnetic interactions of manganese ions. For instance, in Mn(II)-doped systems, the EPR spectrum can reveal details about the local symmetry and crystal field. The hyperfine splitting pattern, arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I=5/2), is a characteristic feature. uwindsor.ca

In more complex systems, such as manganese-containing enzymes or synthetic complexes, EPR can be used to characterize different manganese species. For example, distinct Mn(IV)-OH species have been identified in solution through EPR, and the technique allows for the determination of zero-field splitting and hyperfine parameters. Advanced EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR) can provide further insights into the ligand environment of the manganese center. High-spin Mn(III) complexes can sometimes be "EPR silent" at standard X-band frequencies due to large zero-field splitting.

Microscopic and Imaging Techniques for this compound Morphology

Microscopic techniques are crucial for visualizing the physical form and structure of this compound materials, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials. surfacesciencewestern.com It provides high-resolution images with a large depth of field, revealing the three-dimensional nature of the sample's surface.

In the study of this compound, SEM is used to examine the shape, size, and aggregation of particles. researchgate.net For example, SEM analysis of hydrothermally synthesized this compound nanoparticles has shown particles with sizes in the range of 50–100 nm. researchgate.net The technique can reveal whether the material consists of individual particles, agglomerates, or has a more complex morphology. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide qualitative and quantitative elemental analysis of the sample's surface. surfacesciencewestern.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, crystallinity, and morphology of nanomaterials. In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the nanostructure.

For this compound and related materials, TEM is instrumental in characterizing the size, shape, and crystal structure of nanoparticles. researchgate.net Studies on hydrothermally synthesized this compound nanoparticles have used TEM to confirm their morphology and size, which was found to be in the range of 50 to 100 nm. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials. In the study of manganese oxide hydroxide (MnOOH) nanorods, TEM has been used to investigate the formation of branched structures, revealing that branching occurs at specific angles of approximately 57° or 123°. Furthermore, TEM can be used to observe structural transformations in real-time (in-situ TEM), such as the lattice transformation in MnO nanosheets.

Structural Motifs and Crystal Chemistry of this compound

Manganese(II) hydroxide, Mn(OH)₂, most commonly adopts the brucite-type crystal structure. This structure is a significant motif in solid-state chemistry and mineralogy. In this arrangement, the manganese(II) ions are in an octahedral coordination environment, each bonded to six hydroxide (OH⁻) ligands. These Mn(OH)₆ octahedra share edges to form continuous two-dimensional layers.

The brucite structure belongs to the trigonal space group P-3m1. The bonding within the layers is a combination of ionic and covalent interactions between the Mn²⁺ and OH⁻ ions. The manganese-oxygen bond lengths are typically in the range of 2.19 to 2.20 Å. The layers are held together by weaker van der Waals forces and hydrogen bonds between the hydroxide groups of adjacent layers.

This layered structure is common to several other divalent transition metal hydroxides, allowing for systematic structural comparisons. For example, iron(II) hydroxide (Fe(OH)₂) has a very similar structure. Magnesium hydroxide (brucite, Mg(OH)₂), the namesake of this structural family, also shares this layered arrangement, though the unit cell of Mn(OH)₂ is slightly larger due to the larger ionic radius of Mn²⁺ compared to Mg²⁺.

Other related manganese oxyhydroxide phases, such as manganite (γ-MnOOH), exhibit different crystal structures. In manganite, the manganese is trivalent (Mn³⁺), and the octahedra are distorted due to the Jahn-Teller effect.

Table 2: Crystallographic Data for Brucite-Type Mn(OH)₂

ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1
a (Å)~3.34
c (Å)~4.68
Mn-O Bond Length (Å)2.19 - 2.20
Coordination Geometry of MnOctahedral

Note: Lattice parameters 'a' and 'c' can show slight variations based on synthesis conditions and purity.

Layered Structures in this compound and Mixed Hydroxides

This compound, particularly in its Mn(OH)₂ form, often crystallizes in a brucite-type layered structure. This structure is a significant motif in solid-state chemistry and mineralogy. In this arrangement, manganese(II) ions are situated in octahedral coordination sites, where each manganese ion is bonded to six hydroxide ligands. These octahedra share edges to create continuous two-dimensional layers. Each hydroxide ligand acts as a bridge, connecting to three different manganese(II) centers through its oxygen atom, forming a highly interconnected and stable network within each layer. The oxygen-hydrogen bonds of the hydroxide groups are oriented perpendicular to these layers. This layered architecture leads to distinct anisotropy in the material's physical properties.

Layered double hydroxides (LDHs) represent a class of materials with a structure derived from brucite, Mg(OH)₂. rruff.info In LDHs, some of the divalent cations in the brucite-like layers are isomorphously substituted by trivalent cations, resulting in a net positive charge on the layers. This positive charge is balanced by the presence of anions in the interlayer spaces, along with water molecules. rruff.info Manganese can be incorporated into these structures as either the divalent (Mn²⁺) or trivalent (Mn³⁺) cation. The general formula for LDHs is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent metals, respectively, and Aⁿ⁻ is the interlayer anion. The stacking of these layers can occur in different ways, leading to various polytypes, most commonly the 2H and 3R polytypes, which correspond to hexagonal and rhombohedral symmetries, respectively. rruff.info

The interlayer spacing in LDHs is flexible and depends on the size and orientation of the intercalated anions. rruff.info This allows for the tuning of the material's properties for various applications. For instance, manganese-containing LDHs have been synthesized with various organic and inorganic anions intercalated between the layers. The thermal treatment of these LDHs can cause the loss of interlayer water, leading to changes in the lattice parameter.

Octahedral Coordination Environments in this compound Derivatives

In this compound and its derivatives, the manganese ions are typically found in an octahedral coordination environment, bonded to six oxygen atoms from hydroxide ligands. In the case of Mn(OH)₂, the Mn(II) centers have a d⁵ electronic configuration, which results in a high-spin state with five unpaired electrons. This leads to relatively uniform bond lengths and an absence of strong Jahn-Teller distortions, which are common in other transition metal hydroxides. Crystallographic studies have determined the manganese-oxygen bond lengths in the octahedral coordination of Mn(OH)₂ to be in the range of 2.19 to 2.20 Å. The mean bond length for Mn(II) in a six-fold coordination with oxygen is reported as 2.199 Å.

In contrast, Mn(III) has a d⁴ electronic configuration, and its octahedral complexes are susceptible to Jahn-Teller distortions. This distortion typically results in either an elongated or a compressed octahedron. While tetragonal elongation is more common, some Mn(III) complexes exhibit an axially compressed octahedral geometry. This compression is often induced by the constraints of the surrounding ligands. For example, in some Mn(III) complexes with tridentate ligands, the coordination environment is a compressed, rhombically distorted octahedron.

Hydrogen Bonding Networks in this compound-Based Compounds

Hydrogen bonding plays a crucial role in the structure and properties of this compound-based compounds. In the layered structure of Mn(OH)₂, the layers are held together by weak van der Waals forces and hydrogen bonds between the hydroxide groups of adjacent layers. The oxygen-hydrogen bonds are oriented perpendicular to the manganese-oxygen layers, facilitating these interlayer interactions.

In layered double hydroxides (LDHs), the interlayer space contains water molecules and charge-balancing anions, which are interconnected through a network of hydrogen bonds. These hydrogen bonds contribute to the stability of the layered structure and influence the orientation and mobility of the interlayer species. The hydroxyl groups on the surface of the brucite-like layers also participate in this hydrogen-bonding network.

The presence of hydrogen-bonding networks has been shown to be important in various manganese-containing systems. For example, in certain manganese-phosphate nanosheets, a rich and extensive hydrogen-bonding network involving intercalated ethylenediamine (B42938) ions and water molecules has been shown to improve performance in electrocatalytic water oxidation by facilitating proton transfer. Similarly, in the oxygen-evolving complex of photosystem II, a water-containing hydrogen-bonded network involving the Mn₄CaO₅ cluster and surrounding amino acid residues is critical for its catalytic function. The strength and geometry of these hydrogen bonds can be influenced by factors such as the nature of the cations and the interlayer anions in LDHs, or the specific ligands in molecular complexes.

Polymorphism and Novel this compound Phases

Manganese exhibits a remarkable degree of polymorphism in its oxide and hydroxide compounds due to its ability to exist in multiple oxidation states (+2, +3, +4 are most common) and to form various structural arrangements. While Mn(OH)₂ typically adopts the brucite structure, manganese oxyhydroxide (MnOOH) exists in several polymorphic forms, including the naturally occurring minerals manganite (γ-MnOOH), feitknechtite (β-MnOOH), and groutite (α-MnOOH). Manganite is the most stable of these polymorphs.

The synthesis conditions, such as temperature, pH, and the presence of other ions, can influence which polymorph is formed. For example, in the synthesis of manganese dioxide (MnO₂) from the reaction of Mn²⁺ and MnO₄⁻, different polymorphs like akhtenskite (ε-form) and nsutite (γ-form) can be obtained by varying the reaction conditions.

Furthermore, novel this compound phases can be synthesized. For instance, γ-Mn(OH)Cl is a this compound chloride with a layered structure derived from the CdCl₂ type. In this compound, the layers consist of edge-sharing distorted octahedra where manganese(II) is coordinated by three hydroxide groups and three chloride anions. Layered double hydroxides (LDHs) also represent a versatile class of materials where the composition can be tuned to create a wide range of phases. By varying the divalent and trivalent cations and the interlayer anions, a large number of manganese-containing LDHs with different properties can be prepared.

Crystal Chemical Relationships with Related Mineral Structures (e.g., Brucite, Hydrotalcite)

The crystal structure of this compound, Mn(OH)₂, is isostructural with brucite, Mg(OH)₂. Both compounds crystallize in the trigonal space group P-3m1 and feature layered structures composed of edge-sharing metal-oxygen octahedra. The main difference between the two is the larger ionic radius of Mn²⁺ compared to Mg²⁺, which results in slightly larger unit cell parameters for Mn(OH)₂.

Hydrotalcite, with the ideal formula Mg₆Al₂(OH)₁₆(CO₃)·4H₂O, is the archetype for layered double hydroxides (LDHs). rruff.info The structure of hydrotalcite consists of positively charged brucite-like layers, where some Mg²⁺ ions are replaced by Al³⁺ ions. These charged layers are stacked and separated by interlayer anions (carbonate in this case) and water molecules. Manganese can substitute for both the divalent and trivalent cations in the hydrotalcite structure, forming minerals like desautelsite (Mg₆Mn³⁺₂(OH)₁₆(CO₃)·4H₂O).

The relationship between these structures can be summarized as follows:

Brucite: A neutral layered structure of a divalent metal hydroxide, M(OH)₂.

Hydrotalcite (LDHs): A derivative of the brucite structure where isomorphous substitution of a trivalent cation for a divalent cation creates positively charged layers, requiring charge-balancing anions in the interlayer. rruff.info

The stacking of the brucite-like layers can vary, leading to different polytypes. For instance, hydrotalcite typically exhibits a 3R polytype (rhombohedral), while its polytype manasseite has a 2H stacking (hexagonal). rruff.info The interlayer spacing in hydrotalcite-group minerals is dependent on the size of the intercalated anion. rruff.info

Nanoscale Engineering of this compound for Controlled Morphology

Nanowire Array Architectures of this compound

The controlled synthesis of this compound with specific nanoscale morphologies, such as nanowire arrays, is an active area of research due to the potential for enhanced properties in various applications. Vertically aligned nanowire arrays offer advantages such as a large surface area, improved electron transport, and better access for ions.

One method to fabricate such architectures is through electrodeposition. For example, binder-free Mn(OH)₂ nanowire arrays have been synthesized directly on a carbon cloth substrate via an electrochemical deposition process. In this process, the morphology can be controlled by factors such as the presence of surfactants. The resulting vertically aligned nanowires provide direct pathways for electron transport along their axis and open channels between the wires for efficient ion diffusion.

These nanowire array architectures have shown promise as electrode materials. For instance, Mn(OH)₂ nanowire arrays used as a cathode in an aqueous zinc-ion battery exhibited high specific capacitance and excellent ion diffusion coefficients. The unique, vertically aligned structure is credited with boosting the electrochemical kinetics. Layered double hydroxides (LDHs) can also be engineered into hierarchical nanoarrays. For example, core-shell structures consisting of Co(OH)₂ nanowires coated with NiCoFe-LDH nanoplates have been synthesized. These complex architectures can provide a large number of active sites and facilitate mass transport, leading to improved catalytic performance.

Nanoparticle Synthesis and Size Control of this compound

The synthesis of this compound (Mn(OH)₂) nanoparticles with controlled size and morphology is a significant area of research due to their potential applications in various fields. The properties of these nanoparticles are highly dependent on their dimensions and structure, making the precise control of their synthesis a critical factor. Several methods have been developed for the synthesis of this compound nanoparticles, including hydrothermal, co-precipitation, and microemulsion techniques.

Hydrothermal Synthesis

The hydrothermal method is a common approach for synthesizing crystalline nanoparticles. researchgate.net This technique involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed vessel called an autoclave. For this compound nanoparticles, this method typically uses starting materials like manganese dioxide and sodium hydroxide. researchgate.net In one study, this compound nanoparticles were successfully synthesized by reacting these precursors at 120°C for 12 hours. researchgate.net The resulting nanoparticles were characterized to have an orthorhombic crystal structure with an average crystallite size of approximately 36 nm. researchgate.net

The morphology of the nanoparticles produced via the hydrothermal method can vary. Scanning Electron Microscope (SEM) analysis has shown cluster-like agglomerates of spherical particles, while Transmission Electron Microscope (TEM) analysis revealed clusters of cubic-shaped particles. researchgate.net The temperature and duration of the hydrothermal process are critical parameters that influence the final particle size and crystallinity. For instance, increasing the reaction temperature generally leads to an increase in the average particle size. researchgate.net

Co-precipitation

Co-precipitation is a straightforward and rapid method for synthesizing nanoparticles that allows for easy control of particle size and composition. ripublication.com This technique involves the simultaneous precipitation of a substance along with other substances from a solution. In the context of this compound, this is typically achieved by adding a precipitating agent, such as sodium hydroxide (NaOH), to a solution containing a manganese salt, like manganese sulfate (MnSO₄).

Control over particle size in the co-precipitation method is achieved by carefully managing parameters such as the pH of the solution, the reaction temperature, and the concentration of the reactants. ripublication.com For example, maintaining a high pH (around 12) and a constant temperature (e.g., 60°C or 80°C) promotes the formation of nanoparticles. ripublication.com Studies have reported the synthesis of manganese oxide nanoparticles with average sizes ranging from 25-30 nm to around 50 nm using this method. ripublication.com While these studies focus on manganese oxides, the initial precipitate formed is often this compound, which can then be converted to various oxides through subsequent heat treatment. The principles of size control during the initial precipitation stage remain relevant to this compound synthesis.

Microemulsion Synthesis

The microemulsion technique is known for producing well-controlled, narrow, and monodispersed nanoparticles, typically in the size range of 5 to 50 nm. A microemulsion is a thermodynamically stable, isotropic liquid mixture of oil, water, and a surfactant. The synthesis occurs within the tiny aqueous droplets of the microemulsion, which act as nanoreactors.

This method has been successfully employed to create ultrafine this compound (Mn(OH)₂) nanocrystals with sizes as small as 3-8 nm. The process involves mixing two microemulsions, one containing the manganese precursor and the other containing the precipitating agent. The continuous collision and coalescence of the water droplets facilitate the chemical reaction and the controlled nucleation and growth of the nanoparticles. The size of the resulting nanoparticles can be controlled by adjusting the water-to-surfactant ratio and the concentration of the reactants.

Factors Influencing Nanoparticle Size

Several key parameters can be adjusted during synthesis to control the size of the resulting this compound nanoparticles.

ParameterEffect on Nanoparticle SizeSynthesis Method(s)
Temperature Generally, higher temperatures lead to larger particle sizes due to increased crystal growth rates. researchgate.net However, some studies have reported an inverse relationship under specific conditions. Hydrothermal, Co-precipitation
pH / Precursor Concentration Higher concentrations of the precipitating agent (e.g., NaOH) can lead to a higher nucleation rate, resulting in smaller particles. Hydrothermal, Co-precipitation
Reaction Time / Aging Time Longer reaction or aging times typically allow for more extensive crystal growth, leading to larger nanoparticles. Hydrothermal, Thermal Decomposition
Heating Rate A faster temperature ramp rate can produce smaller nanoparticles by promoting rapid nucleation. Thermal Decomposition
Surfactants / Capping Agents The use of surfactants or capping agents can limit particle agglomeration and control growth, leading to smaller, more uniform nanoparticles. Microemulsion, Co-precipitation

Electrochemical Investigations of Manganese Hydroxide and Its Derivatives

Manganese Hydroxide (B78521) as an Electrode Material in Energy Storage Systems

Manganese hydroxide's layered structure and the variable oxidation states of manganese make it a compelling candidate for electrode materials in various energy storage devices.

This compound and its composites have demonstrated significant potential as electrode materials for supercapacitors, which are energy storage devices known for high power density and rapid charge-discharge cycles. The performance of these materials is often evaluated based on specific capacitance, energy density, power density, and cycling stability.

Research has shown that the morphology and composition of this compound-based materials greatly influence their electrochemical properties. For instance, amorphous mixed hydroxide nanoplatelets have exhibited a maximum specific capacitance of 1200 F/g at a scan rate of 5 mV/s. An asymmetric supercapacitor device using this material achieved an energy density of 11.4 Wh/kg and a power density of 1125 W/kg.

Composites of this compound with other materials, such as nickel and cobalt, have also been investigated to enhance performance. A trimetallic ZnMnCo-Layered Double Hydroxide (LDH) electrode showed a high specific capacitance of 1508 F/g at 20 mV/s. An asymmetric supercapacitor fabricated with this electrode delivered an energy density of 40.1 Wh/kg and a power density of 700 W/kg. Similarly, nickel, cobalt, and manganese triple hydroxide/oxyhydroxide nanosheets on carbon cloth delivered a specific capacitance of 707 F g⁻¹ at a current density of 3 A g⁻¹, and an asymmetric device using this material achieved an energy density of 23.7 Wh kg⁻¹ with a power density of 13.12 kW kg⁻¹.

The following table summarizes the performance of various this compound-based supercapacitor electrodes reported in different studies.

Electrode MaterialSpecific CapacitanceEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability
Amorphous mixed hydroxide nanoplatelets1200 F/g @ 5 mV/s11.411254000 cycles
MnNi-G/NF~1525 F/g @ 1.5 A/g~54.19000Not specified
ZnMnCo-LDH1508 F/g @ 20 mV/s40.1700Not specified
Ni1Mn1-LDH624 C/g @ 0.5 A/gNot specifiedNot specified>80% retention after 1000 cycles
MnO2-PANI composite (MnP-46)687 F/g @ 5 mV/sNot specifiedNot specified95% retention over 2000 cycles
Ni(OH)₂-MnO₂-RGO ternary hybrid spheres1985 F/g54.0Not specifiedSatisfying

This table presents data from multiple sources.

This compound is also a promising cathode material for rechargeable aqueous zinc-ion batteries (ZIBs), which are considered a safe and cost-effective alternative to lithium-ion batteries. The layered structure of this compound can facilitate the insertion and extraction of charge carriers like Zn²⁺ and H⁺.

Binder-free Mn(OH)₂ nanowire arrays grown directly on a carbon cloth substrate have been shown to be effective cathodes for ZIBs. This vertically aligned structure enhances electron transport and provides ample pathways for ion diffusion. Such an electrode has demonstrated a high specific capacitance of 146.3 mAh g⁻¹ at a current density of 0.5 A g⁻¹. Furthermore, these nanowire arrays exhibit impressive ion diffusion coefficients, ranging from 4.5 × 10⁻⁸ to 1.0 × 10⁻⁹ cm² s⁻¹ during charging and 1.0 × 10⁻⁹ to 2.7 × 10⁻¹¹ cm² s⁻¹ during discharging. The battery maintained 61.1% of its initial capacity after 400 cycles.

The electrochemical mechanism in Zn-MnO₂ batteries is complex and can involve several reactions, including the insertion of Zn²⁺ and H⁺, as well as the dissolution and redeposition of manganese species. During discharge, H⁺ intercalation can lead to the formation of by-products like zinc hydroxide sulfate (B86663). The initial crystalline structure of the manganese-based cathode often undergoes irreversible changes during cycling, forming amorphous manganese dioxide and other zinc and manganese compounds.

Electrode MaterialSpecific CapacityCurrent DensityCycling PerformanceIon Diffusion Coefficient (cm²/s)
Mn(OH)₂ nanowire arrays146.3 mAh g⁻¹0.5 A g⁻¹61.1% retention after 400 cyclesCharging: 4.5 × 10⁻⁸ - 1.0 × 10⁻⁹ Discharging: 1.0 × 10⁻⁹ - 2.7 × 10⁻¹¹

This table presents data from a study on Mn(OH)₂ nanowire arrays for ZIBs.

Performance Evaluation in Supercapacitor Applications

Electrochemical Redox Mechanisms of this compound

The electrochemical behavior of this compound is governed by a series of redox transformations involving different oxidation states of manganese.

The redox chemistry of this compound involves multiple electron transfer steps. At manganese electrodes in alkaline solutions, the Mn(0)/Mn(II) and Mn(II)/Mn(III) redox pairs have been clearly identified using transient electrochemical techniques like chronopotentiometry and differential pulse voltammetry. The initial oxidation of manganese metal forms manganese(II) hydroxide, which can passivate the surface. This Mn(OH)₂ can be further oxidized to higher valence manganese oxides and hydroxides. The redox process between Mn(OH)₂ and manganese metal is chemically reversible, though in alkaline media, it competes with the hydrogen evolution reaction.

The Mn(II)/Mn(III) couple is significant in various electrochemical systems. The oxidation of Mn(II) to Mn(III) is a key step in the formation of manganese dioxide. The stability of Mn(III) is a critical factor; in aqueous solutions, it can be unstable and undergo disproportionation to Mn(II) and MnO₂.

The oxidation of Mn(II) to Mn(IV) is not a direct process and involves the formation of intermediate species. Numerous studies have focused on identifying these intermediates. It has been proposed that the oxidation of Mn(II) proceeds through the formation of Mn(III) species. Specifically, MnOOH has been identified as a key intermediate during the oxidation of Mn(OH)₂. Spectroelectrochemical measurements have detected a species at 285 nm during the oxidation of a Mn(OH)₂-covered electrode, which was assigned to MnOOH. This intermediate eventually leads to the formation of passive films primarily composed of MnO₂.

Some researchers have postulated the existence of several adsorbed Mn(III) and Mn(IV) species to explain the electrochemical behavior. The formation of Mn(III) can be followed by a disproportionation reaction to produce Mn(II) and MnO₂, which initiates the deposition of electrolytic manganese dioxide (EMD). The formation of Mn(III) as an intermediate is a common theme in both chemical and biological manganese oxidation processes.

Intermediate Species Formation during this compound Oxidation

Ionic Diffusion and Transport Phenomena in this compound Electrodes

The efficiency and rate capability of this compound (Mn(OH)₂) electrodes in energy storage systems are fundamentally governed by ionic diffusion and transport phenomena. The movement of ions within the electrode material is a critical process that influences charge storage mechanisms, including intercalation and surface redox reactions. The unique crystal structure of this compound and its derivatives, particularly layered double hydroxides (LDHs), plays a pivotal role in facilitating or hindering ion transport.

The structure of this compound, especially when engineered into specific morphologies, can provide efficient pathways for ion diffusion. As a layered material, this compound possesses a significant interlayer spacing that can serve as a rapid transport route for the insertion and extraction of ions. Research has shown that creating nanostructured architectures, such as vertically aligned nanowire arrays, is a highly effective strategy to enhance electrochemical kinetics. This alignment is beneficial for electron transport along the axial direction of the nanowires, while the free space between the nanowires creates additional pathways for ion diffusion. This structural design shortens the ion diffusion path and increases the contact area with the electrolyte.

In the context of aqueous zinc-ion batteries (ZIBs), Mn(OH)₂ electrodes have demonstrated complex ion transport involving both zinc ions (Zn²⁺) and protons (H⁺). The charge-discharge process can involve a two-step mechanism where one plateau is attributed to Zn²⁺ intercalation and another to H⁺ intercalation. This dual-ion mechanism highlights the versatility of the this compound host structure.

The principles of enhanced ionic diffusion extend to manganese-based layered double hydroxides (LDHs). Materials like manganese-cobalt LDH (MnCo-LDH) and iron-manganese LDH (FeMn-LDH) possess unique two-dimensional structures with large open spaces that facilitate the effective diffusion and migration of electrolyte cations, such as sodium ions (Na⁺). The synergy between the layered structure and composition in these derivatives contributes to enhanced mass transport and fast electron and ion movement.

The following table summarizes key research findings on ionic diffusion coefficients in this compound and related electrode materials.

Electrode MaterialApplicationDiffusing Ion(s)Diffusion Coefficient (cm²/s)Research Finding
Mn(OH)₂ Nanowire ArraysZinc-Ion Battery (Cathode)Zn²⁺, H⁺Charging: 4.5 × 10⁻⁸ to 1.0 × 10⁻⁹ Discharging: 1.0 × 10⁻⁹ to 2.7 × 10⁻¹¹The vertically aligned nanowire structure provides excellent pathways for ion diffusion, resulting in ultra-high diffusion coefficients, one to two orders of magnitude higher than many other reported cathode materials.
Mn(OH)₂ FilmAqueous ElectrodeOH⁻Not specified, but noted as a limiting factorThe diffusion of hydroxide ions through the solid Mn(OH)₂ matrix was identified as a potential rate-limiting step during the redox transition from Mn(II) to higher valence states.
MnCo-LDH/GrapheneSodium-Ion Battery (Anode)Na⁺Higher than pure MnCo-LDHThe composite structure with graphene provides a well-distributed conductive network that improves sodium-ion diffusion coefficients, as confirmed by Galvanostatic Intermittent Titration Technique (GITT).

Catalytic Activity and Reaction Mechanisms of Manganese Hydroxide Based Catalysts

Manganese Hydroxide (B78521) in Environmental Catalysis

Manganese hydroxide-based materials have emerged as highly effective catalysts for mitigating environmental pollutants. Their applications range from the decomposition of harmful ground-level ozone to the reduction of nitrogen oxides (NOx) in flue gas, the oxidation of hazardous organic compounds in supercritical water, and the photocatalytic degradation of persistent organic pollutants.

Layered double hydroxides (LDHs) containing manganese have demonstrated exceptional performance in the catalytic decomposition of ground-level ozone, a significant air pollutant. These materials, with their unique layered structure, abundant surface hydroxyl groups, and tunable metal compositions, offer a promising alternative to traditional manganese oxide catalysts.

One notable example is a cobalt-manganese layered double hydroxide (CoMn-LDH), which has shown superior ozone decomposition efficiency. The excellent performance of CoMn-LDH is attributed to a bifunctional mechanism. The abundant surface hydroxyl groups on the LDH surface facilitate the preferential adsorption and enrichment of ozone molecules. Subsequently, the variable valence states of cobalt (Co²⁺/Co³⁺) and manganese (Mn²⁺/Mn³⁺/Mn⁴⁺) provide numerous, well-dispersed active sites for the continuous decomposition of ozone through a dynamic electron replenishment cycle. This synergistic effect leads to high catalytic activity and stability. Even under high humidity conditions, which often deactivate other catalysts, CoMn-LDH maintains significant efficiency.

Similarly, manganese-aluminum based mixed metal oxides (MnAlO) derived from the calcination of MnAl-LDH precursors also exhibit excellent catalytic activity for ozone decomposition. The high specific surface area, abundant surface oxygen vacancies, and a lower average oxidation state of manganese in these materials are key to their performance. The catalytic activity can be optimized by tuning the Mn/Al atomic ratio and the calcination temperature.

The proposed mechanism for ozone decomposition over Mn-based LDHs involves the adsorption of ozone onto the surface, followed by its dissociation facilitated by the redox cycling of manganese ions. Density functional theory (DFT) calculations have suggested that Mn²⁺ sites aid in the desorption of the generated oxygen, while Mn³⁺ and Mn⁴⁺ sites contribute to the dissociation of the adsorbed ozone molecules.

Table 1: Performance of Manganese-Based LDH Catalysts in Ozone Decomposition

Catalyst Ozone Decomposition Efficiency (%) Relative Humidity (%) Stability Reference
Co₃Mn-LDH 100% 15% > 7 hours
Co₃Mn-LDH 86% 50% -
Mn₂AlO-400 84.8% 50% > 8 hours
Ni₃Fe-LDH 89% (initial) 65% 76% after 168 hours

Note: The performance of NiFe-LDH is included for comparison to highlight the potential of LDH structures in general.

Selective catalytic reduction (SCR) with ammonia (B1221849) (NH₃) as the reducing agent is a cornerstone technology for abating nitrogen oxide (NOx) emissions from stationary and mobile sources. Manganese-based catalysts are particularly promising for low-temperature SCR (below 200 °C), where conventional catalysts are less effective. The high activity of manganese oxides is attributed to their multiple oxidation states (MnO, Mn₂O₃, MnO₂, etc.) and the mobility of their lattice oxygen.

While manganese oxides are the primary active components, this compound can play a role as a precursor or be present in the final catalyst structure, influencing its properties. The modification of catalysts with manganese, often starting from manganese salts that can form hydroxide intermediates during synthesis, enhances their low-temperature performance.

The mechanism of NH₃-SCR over Mn-based catalysts is complex and involves several key steps. Generally, it is believed to follow either the Eley-Rideal mechanism, where gaseous NO reacts with adsorbed NH₃, or the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalyst surface. The multivalent manganese sites (Mn⁴⁺, Mn³⁺, Mn²⁺) are crucial for the redox cycles involved in the reaction. For instance, the reaction 4NH₃ + 4NO + O₂ → 4N₂ + 6H₂O is a key process.

Factors that enhance the efficiency of Mn-based SCR catalysts include:

High specific surface area: Provides more active sites for the reaction.

High surface acidity: Facilitates the adsorption of NH₃.

Optimal oxidation states of manganese: A mix of Mn³⁺ and Mn⁴⁺ is often considered beneficial.

Well-dispersed manganese species: Prevents the formation of less active bulk oxides.

Abundant surface-adsorbed oxygen: Participates in the oxidation steps of the catalytic cycle.

Novel preparations, such as Mn-Zr mixed oxides, have demonstrated high NOx conversion at temperatures as low as 100 °C. The formation of a solid solution between manganese and zirconium oxides can lead to highly dispersed MnOx and a strong interaction that improves its reducibility.

Supercritical water oxidation (SCWO) is a powerful technology for the complete destruction of highly toxic and persistent organic waste. The process operates above the critical point of water (374.15 °C, 22.1 MPa), where organic compounds and oxygen become completely miscible, leading to rapid oxidation. The use of catalysts can further enhance the efficiency of SCWO, allowing for lower operating temperatures and pressures.

Manganese oxides, often prepared from hydroxide precursors, have been identified as highly effective catalysts for SCWO. mdpi.com Bulk MnO₂ has been shown to enhance the rates of both phenol (B47542) disappearance and its mineralization to CO₂. Studies on the SCWO of various organic pollutants, including industrial wastewater, have demonstrated that manganese-containing catalysts can significantly increase the removal efficiency of organic compounds compared to non-catalytic oxidation. mdpi.com

The reaction mechanism in catalytic SCWO with manganese oxides is thought to involve the catalyst accelerating the formation of radical species. In the case of nitrobenzene (B124822) oxidation, the manganese catalyst is believed to exist in a mixed MnO₂–Mn₂O₃ state during the reaction, acting as an electron relay to promote the generation of powerful oxidizing agents like hydroxyl radicals (•OH). The lattice oxygen within the manganese oxide structure may also participate directly in the oxidation process.

For nitrogen-containing organic compounds like acetonitrile, MnO₂-catalyzed SCWO can achieve over 93% decomposition in very short residence times, with the primary products being N₂, CO₂, and CO. This highlights the potential of manganese-based catalysts to effectively treat complex waste streams.

Table 2: Efficiency of Manganese-Catalyzed Supercritical Water Oxidation

Pollutant Catalyst Temperature (°C) Conversion/Removal Efficiency Reference
Phenol Bulk MnO₂ 380–420 Enhanced phenol disappearance and CO₂ formation
Industrial Wastewater Mn-Al catalyst 873.15 K (600°C) Up to 99.1% conversion mdpi.com
Acetonitrile MnO₂ 400–500 > 93% decomposition
Coking Wastewater MnO₂ 500 > 90% NH₃ and TOC conversion

Photocatalysis offers an environmentally friendly approach to degrading organic pollutants using light as an energy source. While materials like TiO₂ are common photocatalysts, their efficiency can be enhanced by creating composites with other materials, including manganese hydroxides or oxides.

Manganese-doped zinc/aluminum layered double hydroxides (Mn-doped Zn/Al LDH) have been studied for the photocatalytic degradation of pollutants like 4-chlorophenol. The proposed mechanism suggests that the incorporation of manganese enhances the separation of photogenerated electron-hole pairs. The different oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺) can act as traps for either electrons or holes, inhibiting their recombination and making them more available for redox reactions that generate reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS are then responsible for the degradation of the organic pollutants.

In another example, a nanocomposite of manganese ferrite (B1171679) (MnFe₂O₄) and graphene supported on wood ash demonstrated high efficiency for the photocatalytic decolorization of methylene (B1212753) blue under sunlight. The proposed mechanism involves a synergistic effect between photocatalysis and a photo-Fenton process. The generation of hydroxyl radicals is facilitated by the reaction between H₂O₂ and Mn²⁺, as well as the classic Fenton reaction involving Fe²⁺. The photogenerated electrons and holes on the semiconductor surface initiate these redox cycles.

The general mechanism for photocatalysis involves the excitation of an electron from the valence band to the conduction band of the semiconductor upon light absorption, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce highly reactive species that break down organic pollutants into simpler, less harmful substances.

Supercritical Water Oxidation Catalysis by Manganese Oxides/Hydroxides

This compound in Organic Synthesis and Oxidation Reactions

Beyond environmental applications, this compound complexes are also investigated for their role in fundamental organic reactions, particularly those involving the transfer of a hydrogen atom.

Hydrogen atom transfer (HAT) is a fundamental step in many enzymatic and synthetic oxidation reactions. It involves the concerted movement of a proton and an electron from a substrate to an oxidant. High-valent manganese-oxo complexes are known to be potent HAT reagents, but their corresponding hydroxide species are also gaining significant attention.

Studies on well-characterized mononuclear manganese(IV)-hydroxide complexes have provided detailed insights into their HAT reactivity. A reactive Mn(IV)-hydroxide complex was found to be a much more powerful hydrogen-atom abstractor than its higher-valent Mn(V)-oxo counterpart. Kinetic studies, including Hammett analysis and kinetic isotope effects, have confirmed that the cleavage of O-H bonds by this Mn(IV)-hydroxide complex proceeds through a concerted HAT mechanism.

Similarly, the reactivity of manganese(III)-hydroxo ([Mn(III)(OH)]) and manganese(III)-aqua ([Mn(III)(OH₂)]) complexes in HAT reactions has been compared. It was found that these complexes can abstract a hydrogen atom from phenolic substrates, but the nature of the HAT mechanism can differ. For the Mn(III)-hydroxo complex, the reaction proceeds via an "oxidative" asynchronous coupled proton-electron transfer (CPET). In contrast, the Mn(III)-aqua complex reacts mainly through a "basic" asynchronous CPET mechanism.

The binding of redox-inactive metal ions (like Ca²⁺) to a manganese(IV)-oxo complex can also modulate its HAT reactivity. Interestingly, while stronger Lewis acidic metal ions enhance reactivity in electron transfer and oxygen atom transfer reactions, they decrease the reactivity in HAT reactions. This suggests that the Lewis acidity of the bound metal ion influences the basicity of the oxo group, which in turn affects its ability to abstract a hydrogen atom. This finding provides a model for how the calcium ion in the oxygen-evolving complex of photosystem II might function.

The reaction of a manganese(IV) oxo(hydroxo) complex with C-H bonds has been shown to proceed through a two-step mechanism involving an initial association between the substrate and the catalyst before the HAT step. This formation of a precursor complex can alter the expected reactivity based on bond dissociation energies alone.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Manganese(IV)-hydroxide
Manganese(III)-hydroxo
Manganese(III)-aqua
Manganese oxide
Manganese(IV) oxide (MnO₂)
Manganese(III) oxide (Mn₂O₃)
Manganese(II) oxide (MnO)
Cobalt-manganese layered double hydroxide (CoMn-LDH)
Manganese-aluminum layered double hydroxide (MnAl-LDH)
Manganese-aluminum mixed metal oxide (MnAlO)
Nickel-iron layered double hydroxide (NiFe-LDH)
Nitrogen oxides (NOx)
Ammonia (NH₃)
Ozone (O₃)
4-chlorophenol
Manganese ferrite (MnFe₂O₄)
Methylene blue
Hydrogen peroxide (H₂O₂)
Acetonitrile
Phenol
Carbon dioxide (CO₂)
Carbon monoxide (CO)
Nitrogen (N₂)
Water (H₂O)
Titanium dioxide (TiO₂)
Zinc/aluminum layered double hydroxide (Zn/Al LDH)
Zirconium oxide

Heteroatom-Rebound Mechanism in Manganese-Catalyzed Oxidations

The heteroatom-rebound mechanism is a key pathway in oxidation reactions catalyzed by manganese-containing complexes, particularly metalloporphyrins. This mechanism is an extension of the well-known oxygen rebound mechanism observed in enzymes like cytochrome P450.

The catalytic cycle generally involves the following steps:

Activation of the Catalyst: The manganese(III) precatalyst is oxidized by an oxidant, such as iodosylbenzene, to form a high-valent manganese(V)-oxo species.

Hydrogen Abstraction: This highly reactive Mn(V)-oxo intermediate abstracts a hydrogen atom from a C-H bond of the substrate, generating an alkyl radical and a manganese(IV)-hydroxo species.

Heteroatom Rebound: In the presence of certain anionic axial ligands (X⁻), the substrate radical can be trapped by the ligand from the manganese center, leading to the formation of a new C-X bond. This step competes with the typical oxygen rebound, where the hydroxide ligand would recombine with the radical.

This mechanism has been successfully applied to various C-H functionalization reactions, including chlorination, azidation, and fluorination. The ability to divert the reaction from the standard hydroxylation pathway opens up new avenues for selective C-H bond functionalization. The rate of the oxygen rebound is influenced by the nature of the axial ligand, with some ligands, like fluoride, slowing it down and allowing for the heteroatom rebound to occur.

Role of Metal-Activated Hydroxide in Hydration/Hydrolysis Reactions

In certain enzymatic and synthetic systems, a metal-activated hydroxide ion serves as a crucial nucleophile for hydration and hydrolysis reactions. While zinc is commonly the metal involved, manganese also plays a vital role in this type of catalysis.

A prime example is arginase, a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). The mechanism involves a binuclear manganese cluster that activates a bridging hydroxide ion. This activated hydroxide then performs a nucleophilic attack on the guanidinium (B1211019) group of the arginine substrate.

Key features of this catalytic process include:

The protein environment around the metal-bound hydroxide modulates its reactivity.

A hydrogen bond to the metal-bound hydroxide helps to orient it correctly for the catalytic reaction.

The regeneration of the metal-bound hydroxide from a metal-bound water molecule is often facilitated by a proton shuttle, such as a histidine residue.

This mechanism highlights how the manganese center can lower the pKa of a coordinated water molecule, making the resulting hydroxide a more potent nucleophile at physiological pH.

Mechanistic Insights into this compound Catalysis

Understanding the fundamental aspects of how this compound catalysts function is essential for optimizing their performance and designing new catalytic systems.

The catalytic activity of manganese-based materials is intimately linked to the nature of their active sites. In manganese oxides and hydroxides, several types of sites are considered important:

Mn-OH groups: Surface hydroxyl groups are critical for many reactions. In some instances, the deprotonation of these groups can generate the active nucleophilic species.

Mn-O-Mn bridges: These bridging oxygen sites are also implicated in catalytic cycles, particularly in oxidation reactions where they can facilitate electron transfer between manganese centers.

Oxygen Vacancies: The presence of oxygen vacancies on the surface of manganese oxides can serve as active sites for the adsorption and activation of reactant molecules. These vacancies can promote redox reactions and enhance catalytic performance.

Coordinatively Unsaturated Sites: Edges and corners of manganese oxide nanostructures often have low-coordinated manganese atoms that can act as highly reactive sites.

The specific active site will depend on the reaction being catalyzed and the structure of the manganese material.

The ability of manganese to exist in multiple oxidation states (primarily +2, +3, and +4 in these materials) is a cornerstone of its catalytic activity. The relative abundance and interplay of these valence states significantly impact performance.

Redox Activity: The facility with which manganese can cycle between different oxidation states (e.g., Mn³⁺/Mn⁴⁺, Mn²⁺/Mn³⁺) is crucial for many catalytic redox reactions.

Mn³⁺ as a Key Species: In many catalytic applications, including the oxygen evolution reaction (OER), the Mn³⁺ species is considered a highly active site. Its electronic configuration is thought to be favorable for the adsorption and reaction of intermediates. However, Mn³⁺ can be unstable due to its Jahn-Teller activity, so stabilizing it within the catalyst structure is important for sustained performance.

Valence State and Reaction Type: The optimal valence state can vary depending on the reaction. For the selective catalytic reduction (SCR) of NOx, the activity of manganese oxides follows the order MnO > Mn₃O₄ > Mn₂O₃ > Mn₅O₈ > MnO₂.

The following table summarizes the influence of manganese valence states on catalytic performance in different reactions.

ReactionKey Manganese Valence StatesInfluence on Performance
Oxygen Evolution Reaction (OER) Mn³⁺, Mn⁴⁺, Mn(V)Mn³⁺ is often considered the most active species due to its electronic configuration. Higher oxidation states like Mn(V)=O have also been identified as active intermediates.
Ozone Decomposition Mn²⁺, Mn³⁺, Mn⁴⁺Mn²⁺ facilitates product desorption, while Mn³⁺ and Mn⁴⁺ are crucial for ozone dissociation.
Selective Catalytic Reduction (SCR) of NOx Mn²⁺, Mn³⁺, Mn⁴⁺Lower valence states (e.g., in MnO) can be more active. Increasing the Mn valence from Mn²⁺ to Mn⁴⁺ can increase oxygen vacancies, which also enhances activity.
C-H Bond Oxidation Mn(V)A high-valent Mn(V)-oxo species is the key oxidant that initiates the reaction by abstracting a hydrogen atom.

The interaction of reactants with the catalyst surface is a critical step in heterogeneous catalysis. Two primary mechanisms are often considered:

Langmuir-Hinshelwood (L-H) Mechanism: In this pathway, all reactant molecules adsorb onto the catalyst surface before reacting with each other. The reaction takes place between these adsorbed species.

Eley-Rideal (E-R) Mechanism: This mechanism involves the reaction between a molecule adsorbed on the catalyst surface and a molecule from the gas or liquid phase that has not been adsorbed. taylorandfrancis.com

The operative mechanism depends on the specific reaction, the catalyst, and the reaction conditions. For example, in the oxidation of toluene (B28343) over manganese-based oxides, both mechanisms have been considered to model the kinetics. taylorandfrancis.com Distinguishing between these pathways is crucial for developing accurate kinetic models and understanding the rate-determining steps of a catalytic process.

Influence of Manganese Valence States on Catalytic Performance

Development of Advanced this compound Composite Catalysts

To enhance the catalytic performance, stability, and versatility of this compound-based materials, researchers have focused on developing advanced composite catalysts. These composites often involve combining manganese oxides/hydroxides with other materials to create synergistic effects.

Common strategies for developing these composites include:

Combining with other Metal Oxides: Incorporating other metal oxides (e.g., CeO₂, TiO₂, Fe₂O₃) can improve properties such as surface area, redox potential, and thermal stability. For example, titania-samarium-manganese composite oxides have shown enhanced low-temperature SCR activity for NOx reduction.

Layered Double Hydroxide (LDH) Structures: Manganese can be incorporated into LDH structures, which offer high surface areas and tunable compositions. These materials have shown promise in applications like ozone decomposition and pollutant removal.

Support on Carbon Materials: Using carbon-based materials like carbon nanotubes (CNTs) or graphene as supports for manganese oxide nanoparticles can improve electrical conductivity and provide a high surface area for catalyst dispersion. This is particularly beneficial for electrocatalytic applications.

Morphology Control and Nanostructuring: Synthesizing manganese oxides with specific nanostructures (e.g., nanowires, nanosheets, hollow spheres) can expose more active sites and enhance catalytic activity.

The table below provides examples of advanced manganese-based composite catalysts and their applications.

Composite CatalystSynthesis MethodApplicationKey Findings
TiSmMnOₓ Co-precipitationSelective Catalytic Reduction (SCR) of NOxTi incorporation inhibited MnOₓ crystallization, increased surface area and acid sites, and widened the operating temperature window.
MgMnAl-LDH Co-precipitationOzone DecompositionThe tunable valence state of Mn in the LDH structure allowed for enhanced catalytic efficiency.
MnOx-NS/py-G (Manganese Oxide Nanosheets on Pyridyl-modified Graphene) Exfoliation and modificationWater OxidationThe composite showed a 600-fold enhancement in activity compared to bulk manganese oxide due to better exposure of active sites and improved electron/proton transport.
Cu-Mn-Al Mixed Oxides Co-precipitation with starchToluene CombustionThe use of starch as a template led to the formation of more of the active Cu₁.₅Mn₁.₅O₄ spinel phase, resulting in higher catalytic activity.
γ-MnOOH on Carbon Nanotubes (CNTs) Reaction of CNTs with KMnO₄Oxygen Reduction Reaction (ORR)Homogeneous growth of γ-MnOOH nanoflakes on defective CNTs created a composite with enhanced ORR activity for air fuel cells.

Bimetallic and Multimetallic this compound Catalysts (e.g., Ni-Mn, Fe-Mn, Ce-Mn, Cu-Mn)

The introduction of a second or third metal into the this compound structure can create synergistic effects, leading to enhanced catalytic activity, stability, and selectivity compared to their single-metal counterparts. These bimetallic or multimetallic catalysts, often in the form of layered double hydroxides (LDHs) or mixed metal oxides derived from hydroxide precursors, exhibit modified electronic structures, increased surface areas, and a higher concentration of active sites.

Ni-Mn Hydroxide Catalysts Nickel-manganese (Ni-Mn) layered double hydroxides have demonstrated significant potential as electrocatalysts, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. The combination of nickel and manganese can lead to optimized electronic structures and increased active sites. In one study, Ni-Mn double hydroxide catalysts were synthesized on reduced graphene oxide (RGO) for ethylene (B1197577) glycol electrooxidation and the hydrogen evolution reaction (HER). Another investigation focused on nanoflake-like NiMn LDH thin films on porous Ni-foam for OER. The optimized catalyst, with a composition of Ni₀.₆₅Mn₀.₃₅, showed excellent OER performance, achieving a current density of 50 mAcm⁻² at an ultralow overpotential of 253 mV. This superior performance was attributed to the nanoflake morphology providing a high electrochemical surface area and abundant active sites. The stability of these catalysts is also a key feature, with the Ni₀.₆₅Mn₀.₃₅ catalyst maintaining stable performance for over 20 hours of continuous operation in an alkaline medium. The reaction mechanism for OER on these surfaces often involves the transformation of the catalyst surface into a more active nickel oxyhydroxide/hydroxide layer.

Fe-Mn Hydroxide Catalysts The synergy between iron and manganese has been exploited to create highly active catalysts for various oxidation reactions. A precious metal-free bimetallic FeₓMn₁₋ₓ(OH)y hydroxide catalyst was developed for aerobic C-H oxidation. Researchers found that the catalytic activity was due to the synergistic operation of Fe³⁺ and Mn³⁺ cationic sites on the catalyst surface; monometallic hydroxides of either Fe or Mn showed significantly lower activity. The optimal composition was found to be Fe₀.₆Mn₀.₄(OH)y, which achieved 73% conversion in aerobic fluorene (B118485) oxidation. The reaction mechanism is believed to involve the breaking of a C-H bond as the rate-determining step, following a stepwise proton transfer-electron transfer (PT-ET) pathway. In other applications, Fe-Mn mixed-oxide catalysts prepared from hydroxide precursors have been used for the low-temperature selective catalytic reduction (SCR) of NOx with ammonia. A catalyst with a specific Fe₃Mn₃O₈ crystal phase, formed during calcination of the precursor, yielded a 98.8% NOx conversion at 120 °C.

Ce-Mn Hydroxide Catalysts Cerium-manganese catalysts are well-regarded for their high redox potential and oxygen storage capacity, making them effective in oxidation reactions. The interaction between manganese and cerium oxides enhances oxygen mobility and redox ability. Ce-Mn oxide nanocomposites, prepared via a coprecipitation and hydrothermal method involving hydroxide precursors, have been used for the catalytic removal of H₂S. The catalyst with a Ce:Mn ratio of 50:100 (50Ce-Mn) demonstrated superior activity, achieving 100% H₂S conversion at 150 °C. This high performance is attributed to the electron transfer between Ce and Mn, which regenerates the active Mn⁴⁺ and Ce⁴⁺ sites and prevents the accumulation of sulfates. The synergy between the two metals creates abundant oxygen vacancies and defective sites, which are crucial for oxygen activation.

Cu-Mn Hydroxide Catalysts Copper-manganese catalysts are effective in a range of reactions, including oxidation and reduction processes. Bimetallic layered double hydroxides containing copper and manganese have been synthesized for the photocatalytic degradation of methylene blue. Catalysts prepared by coprecipitation from metal nitrates using a hydroxide pH regulator can form spinel-type mixed oxides. These Cu-Mn mixed catalysts show higher activity for CO oxidation than the single-metal oxides. The synergistic effect is attributed to an increase in the catalyst surface area and a higher concentration of surface manganese. The formation of Cu-Mn spinel structures enhances the interaction between the two metals, leading to improved catalytic performance.

Table 1: Performance of Bimetallic and Multimetallic this compound-Based Catalysts

Supported this compound Catalysts

Depositing this compound or its oxide derivatives onto a high-surface-area support is a common strategy to enhance catalytic performance. The support material can improve the dispersion of the active manganese species, increase thermal stability, and introduce beneficial metal-support interactions that modify the catalyst's electronic properties and reactivity.

Common support materials include various forms of carbon, silica, alumina, and titania. For instance, manganese dioxide-modified nickel-iron bimetallic hydroxide supported on carbon cloth (MnO₂-NiFe-LDH/CC) has been studied for the oxygen evolution reaction (OER) in seawater. While the support provides good conductivity and a large surface area, the study noted that loading MnO₂ onto the NiFe-LDH/CC actually covered some active sites, slightly decreasing the OER catalytic performance in alkaline seawater but enhancing oxygen evolution selectivity in natural seawater.

In another example, manganese oxides were supported on sepiolite, a natural clay mineral, for formaldehyde (B43269) (HCHO) oxidation. The catalyst prepared via a hydrothermal method (MnOₓ/Sep-H) could completely oxidize HCHO at a low temperature of 85 °C. The excellent performance was attributed to the large specific surface area and pore size of the support, which allowed for a wide dispersion of the active manganese component, and a high concentration of Mn³⁺ species and lattice oxygen.

Palygorskite, another clay, has been used as a support for different crystal forms of manganese dioxide in the selective catalytic reduction (SCR) of NO with NH₃. The α-MnO₂/Pal catalyst showed high activity, with over 97% NO conversion in the temperature range of 150–300°C. The high specific surface area of the support, uniform distribution of MnO₂ particles, and a favorable Mn³⁺/Mn⁴⁺ ratio contributed to its excellent performance.

Table 2: Research Findings on Supported this compound-Based Catalysts

Theoretical and Computational Investigations of Manganese Hydroxide

Density Functional Theory (DFT) Studies on Manganese Hydroxide (B78521) Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of manganese hydroxide, providing detailed information about its fundamental characteristics.

Prediction of Electronic Structure and Band Gap Characteristics

DFT calculations have been crucial in determining the electronic band structure and band gap of this compound [Mn(OH)₂]. The electronic structure dictates the material's conductivity and optical properties. Studies have shown that Mn(OH)₂ is a semiconductor with a wide band gap. However, the predicted value of the band gap can vary depending on the computational method used. For example, DFT calculations based on the Generalized Gradient Approximation (GGA) sometimes underestimate experimental band gaps.

The density of states (DOS) analysis for a Mn(OH)₂/Ni(OH)₂ composite indicates the presence of electron density near the Fermi level, which is primarily contributed by the 3d orbitals of manganese atoms. This high density of states near the Fermi level suggests a high quantum capacitance, a key factor for energy storage applications. The electronic structure of manganese(II) in hydroxide environments is characterized by a d⁵ electronic configuration, leading to a high-spin state with five unpaired electrons.

Table 1: Interactive Data Table of Calculated Band Gaps for Hydroxide Compounds

CompoundComputational MethodCalculated Band Gap (eV)
Mg(OH)₂ (bulk)DFT-GGA4.424
Mg(OH)₂ (2D)DFT-GGA3.357
Mg(OH)₂ (2D)HSE064.80
Ca(OH)₂DFT4.43

Note: This table includes data for related hydroxides to provide context for the computational methods and expected band gap ranges.

Calculation of Magnetic Properties and Exchange Interactions

The magnetic properties of this compound arise from the unpaired d-electrons of the Mn(II) ions. At room temperature, it behaves as a paramagnetic material, but it transitions to an antiferromagnetic state at a low Néel temperature of 12 Kelvin. DFT calculations, particularly using the broken-symmetry approach, have been extensively used to calculate the magnetic exchange coupling constants (J) between manganese centers.

These calculations help in understanding the nature and strength of the magnetic interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel). The results of these studies are crucial for designing and understanding manganese-based magnetic materials. For instance, DFT has been used to study dinuclear manganese complexes, revealing strong antiferromagnetic coupling when the centers are linked by an oxygen atom. The choice of the density functional and basis set can significantly influence the calculated magnetic exchange couplings.

Computational Modeling of Reaction Mechanisms on this compound Surfaces

Computational models are vital for understanding the intricate details of chemical reactions that occur on the surfaces of this compound. These models can elucidate reaction pathways and identify key intermediates.

Elucidation of Adsorption Processes on this compound

The adsorption of molecules onto the surface of this compound is the initial step for many of its applications, such as in catalysis and environmental remediation. Computational studies, including molecular dynamics simulations, have been employed to investigate the adsorption behavior of various ions and molecules on different crystal surfaces of manganese oxides.

For example, surface complexation modeling has been used to understand the adsorption of cadmium (Cd(II)) on manganese oxides. These models show that the adsorption mechanism can vary with pH, with ion exchange dominating at low pH and the formation of inner-sphere surface complexes occurring at higher pH. Such insights are critical for predicting the fate and transport of heavy metals in the environment.

Transition State Analysis for this compound-Mediated Reactions

Transition state analysis is a computational technique used to determine the energy barriers of chemical reactions, providing insights into reaction rates and mechanisms. This has been applied to reactions catalyzed by manganese-containing enzymes and complexes.

For manganese-mediated reactions, computational studies can identify the transition state structures and calculate the activation energies for different proposed pathways. For example, in the oxidation of aldehydes by a manganese(I) hydroxide complex, computational analysis can help to understand the thermodynamics and kinetics of the reaction, including the formation of manganese carboxylate complexes and hydrogen gas. DFT calculations have also been used to investigate the C-H bond activation by manganese-iodosylarene complexes, revealing novel reaction mechanisms. frontiersin.org

Structural-Function Relationships in this compound through Computational Approaches

Computational methods provide a powerful means to establish links between the atomic-level structure of this compound and its macroscopic functions. By simulating structural modifications, such as doping or the introduction of defects, researchers can predict the resulting changes in electronic, magnetic, and catalytic properties.

Comprehensive computational studies on manganese oxo and hydroxo species using DFT have been performed to probe their bonding and reactivity in reactions like C-H activation and oxygen atom transfer. For example, theoretical studies have explored the structure-function relationship of manganese(III)-iodosylarene adducts, revealing how they act as oxidants in various reactions. frontiersin.org These computational investigations have provided new mechanistic insights that are consistent with experimental observations, demonstrating the predictive power of theoretical modeling in understanding and designing functional materials. frontiersin.org

Environmental Geochemistry and Remediation Applications of Manganese Hydroxide

Role of Manganese Hydroxide (B78521) in Biogeochemical Cycling of Manganese

The biogeochemical cycling of manganese involves complex interactions between soluble Mn(II) and insoluble manganese oxides, including hydroxides. portlandpress.com This cycling is driven by both abiotic and biotic processes that lead to the formation and transformation of manganese hydroxide minerals in various environmental settings.

Abiotic Formation and Transformation of this compound in Aqueous Environments

The abiotic, or non-biological, formation of this compound in water is a key process in the geochemical cycling of manganese. While the oxidation of dissolved Mn(II) by oxygen is thermodynamically favorable, it is a slow process at a neutral pH. However, several factors can accelerate this process.

The presence of mineral surfaces, such as ferrihydrite, can catalyze the oxidation of Mn(II), leading to the formation of manganese (oxyhydr)oxides. This process is influenced by pH, with higher pH levels generally favoring the precipitation of manganese hydroxides. For example, in oxic systems at a pH of 7 or higher, the formation of feitknechtite (β-MnOOH) through surface-catalyzed oxidation increases the removal of Mn(II). The transformation of these initial this compound phases can lead to more stable minerals like manganite (γ-MnOOH) and hausmannite (Mn3O4), particularly at alkaline pH.

Recent research has also highlighted the role of reactive oxygen species (ROS), generated through processes like nitrate (B79036) photolysis or the illumination of metal oxides, in the abiotic oxidation of Mn(II) to Mn(III). Furthermore, studies have shown that even in the absence of organic matter and microorganisms, simulated sunlight can rapidly oxidize aqueous Mn(II) to form Mn(IV) oxide nanoparticles.

The transformation of manganese oxides is also influenced by the presence of aqueous Mn(II). At a neutral to alkaline pH, the reaction of aqueous Mn(II) with birnessite, a common layered manganese oxide, can lead to its reductive transformation into manganite or hausmannite. This indicates that aqueous Mn(II) plays a significant role in controlling the mineralogy and reactivity of manganese oxides in natural aquatic environments.

Microbial Mediation in Manganese Oxidation and Hydroxide Formation

Microorganisms play a crucial role in the biogeochemical cycling of manganese, often accelerating the rate of Mn(II) oxidation by several orders of magnitude compared to abiotic processes. This microbial mediation is a key factor in the formation of manganese (hydr)oxide minerals in a wide range of environments.

A diverse array of bacteria and fungi are known to oxidize Mn(II) as part of their metabolic processes. This oxidation can be catalyzed by enzymes, such as multicopper oxidases, or through the production of superoxide (B77818) radicals. The process typically begins with the oxidation of Mn(II) to the intermediate Mn(III) state, which is then further oxidized to Mn(IV), leading to the precipitation of manganese oxides. These biogenic manganese oxides are often poorly crystalline, nano-sized particles with a high surface area and numerous structural defects, making them highly reactive.

For instance, bacteria like Pseudomonas sp. have been shown to be primarily responsible for the formation of manganese precipitates in certain environments. Studies have identified specific genes, such as the mnx gene cluster, that are responsible for the two-electron oxidation of Mn(II) to Mn(IV) oxides. The resulting biogenic minerals are typically nanoparticulate birnessite-type Mn oxides.

This compound for Water and Soil Remediation

The unique properties of manganese hydroxides, particularly their high surface area and reactivity, make them effective materials for the remediation of contaminated water and soil. They are utilized in various applications, from sequestering heavy metals to transforming organic pollutants.

Heavy Metal Sequestration and Adsorption by this compound

Manganese oxides and hydroxides are recognized as important scavengers of heavy metals in the environment due to their strong adsorption capabilities. researchgate.net Their surfaces possess a high density of hydroxyl groups and can exhibit a net negative charge, which facilitates the binding of positively charged heavy metal ions. researchgate.net

The adsorption of heavy metals onto this compound surfaces can occur through several mechanisms, including ion exchange, surface complexation, and coprecipitation. researchgate.net Research has shown that biogenic manganese oxides, produced by microorganisms, have significantly higher adsorption capacities for heavy metals like copper, zinc, and cadmium compared to their synthetically produced counterparts. This enhanced capacity is attributed to their larger surface area and more disordered crystal structure.

The effectiveness of heavy metal sequestration is influenced by factors such as pH and the specific type of manganese oxide. For example, the adsorption of cadmium on manganese oxide increases with pH, with different surface complexation models explaining the binding at different pH ranges. The intrinsic affinity of metal ions for the oxide surface also plays a role, with studies showing an increasing order of affinity for some metals as Cd < Co < Zn < Pb < Cu.

AdsorbentHeavy MetalAdsorption Capacity (mg/g)Optimal pHReference
Manganese OxideCadmium (Cd)104.176.0
Mn-doped FeOOHCadmium (Cd)--
Mn-doped FeOOHNickel (Ni)--
Mn-doped FeOOHLead (Pb)--
Biogenic Mn OxidesCopper (Cu)-3-6
Biogenic Mn OxidesZinc (Zn)-3-6
Biogenic Mn OxidesCadmium (Cd)-3-6

Adsorption capacity for Mn-doped FeOOH was noted as being 18%, 17%, and 40% higher for Cd(II), Ni(II), and Pb(II) respectively, than that of FeOOH, but specific mg/g values were not provided in the source.

Precipitation-Based Removal of Manganese from Contaminated Water

The removal of dissolved manganese from contaminated water, such as acid mine drainage, is often achieved through precipitation. This process typically involves raising the pH of the water to induce the formation of insoluble this compound. numberanalytics.com

At a pH below 6.0, manganese precipitation is minimal. However, as the pH increases above 8.0, the concentration of dissolved Mn(II) can be drastically reduced. For effective removal, a pH greater than 9 is often required to precipitate manganese as this compound. While this method is effective, it can be challenging as the abiotic oxidation of Mn(II) by air is slow.

To enhance the removal process, strong oxidants like chlorine or potassium permanganate (B83412) can be used to convert soluble Mn(II) to less soluble forms, which can then be removed by filtration. numberanalytics.com Another approach involves catalytic oxidation, where materials like manganese oxide-coated filters are used to accelerate the oxidation and precipitation of manganese. numberanalytics.com Biological filtration, which utilizes manganese-oxidizing bacteria, is also an efficient and environmentally friendly strategy for manganese removal. These bacteria can significantly increase the rate of Mn(II) oxidation, leading to the precipitation of manganese oxides on filter media.

Treatment MethodpH RangeEfficiencyReference
Hydroxide Precipitation> 9High
Oxidation with Strong Oxidants followed by FiltrationVariableHigh numberanalytics.com
Biological Filtration~6.5 - 7.3>98%

Reductive Transformation of Environmental Pollutants using this compound-Derived Materials

Manganese oxides, including hydroxides, are strong oxidants and can play a significant role in the degradation of various organic pollutants. They can oxidize a wide range of contaminants, including phenols, anilines, and other aromatic compounds.

The catalytic properties of manganese oxides can be harnessed for environmental remediation. For instance, manganese dioxide (MnO2) has been widely used as a catalyst to remove organic pollutants from wastewater. These materials can activate oxidizing agents like hydrogen peroxide or persulfate to generate highly reactive free radicals that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.

The effectiveness of manganese oxide-based materials in degrading pollutants can be enhanced by modifying their structure, for example, by doping with other metals or creating composite materials. These modifications can increase the surface area and the number of active sites, thereby improving the catalytic efficiency. The reductive dissolution of manganese oxides by certain organic compounds, such as substituted phenols, is a key mechanism in these transformation processes. This highlights the dual role of manganese oxides as both adsorbents and catalysts in the remediation of environmental pollutants.

Filtration Media Development utilizing this compound Composites

The development of advanced filtration media often incorporates manganese compounds, particularly manganese dioxide, due to their catalytic properties in removing various contaminants from water. vibrantz.com These media function by oxidizing dissolved species like iron and manganese into insoluble forms that can then be physically filtered out.

Manganese-based filtration media are available in various formulations, including naturally mined ores and engineered products with a manganese dioxide coating on a lighter-density core. vibrantz.com The robust manganese dioxide coating acts as a catalyst to oxidize, precipitate, and remove contaminants. vibrantz.com The performance of these media can often be enhanced by the addition of an oxidant to maintain and augment the removal capacity. vibrantz.com

Research has explored the creation of nanocomposites for water purification. For instance, a composite made of aluminium-titanium-zirconium-iron oxyhydroxide and chitosan (B1678972) has been investigated for the removal of arsenate. While not exclusively this compound, this illustrates the approach of combining metal oxides in a composite material to leverage synergistic adsorption capabilities and increased surface area for enhanced contaminant removal. Another approach involves biological filtration, where microorganisms that consume manganese, such as Leptothrix ochracea, are utilized. These microbes oxidize manganese, causing it to precipitate onto the filter media, a process that does not require chemical regeneration.

Below is a table summarizing various filtration media and their target contaminants.

Filtration Media TypeTarget ContaminantsMechanism
Manganese Dioxide Media (e.g., Pyrolox®) Iron, Manganese, Hydrogen Sulfide, ArsenicCatalytic Oxidation and Filtration
Engineered Coated Media (e.g., Pyrolox Advantage) Iron, Manganese, Hydrogen Sulfide, ArsenicCatalytic Oxidation on a lightweight core
Biological Media (e.g., Mangazur®) ManganeseMicrobial Oxidation and Precipitation
Granular Ferric Hydroxide Hydrogen Sulfide, Arsenic, Phosphates, CopperAdsorption
Metal Oxide Biopolymer Nanocomposite Arsenate, FluorideAdsorption on high surface area material

Speciation and Mobility of this compound in Environmental Systems

The speciation of manganese—its distribution among different chemical forms—is a critical factor controlling its mobility and bioavailability in the environment. The primary oxidation states of manganese in aquatic systems are Mn(II) and Mn(IV). The transition between these states is governed by oxidation-reduction reactions that can be either abiotic or microbially mediated.

The environmental chemistry of manganese is largely controlled by pH and redox conditions.

Under acidic and/or anaerobic conditions (low pH and low redox potential) , the more soluble Mn(II) form is dominant. This increases its mobility and potential for uptake by plants. The presence of chlorides, nitrates, and sulfates can further enhance manganese solubility.

Under neutral to alkaline and/or aerobic conditions (high pH and high redox potential) , Mn(II) is oxidized to form less soluble Mn(III) and Mn(IV) oxides and hydroxides, such as MnO₂, which tend to precipitate.

In soils, manganese speciation is influenced by factors like redox conditions resulting from wetting and drying cycles. In paddy soils, for instance, reducing conditions from flooding dissolve manganese, making it available for plant uptake. Upon drying and oxidation, manganese precipitates as poorly crystalline oxides and hydroxides. In contrast, in some non-paddy soils, manganese is primarily associated with organic matter.

The mobility of manganese is therefore a dynamic process. In anaerobic groundwaters, higher concentrations of dissolved manganese are common due to the reduction of manganese oxides. As this water becomes oxygenated, for example in surface waters, the manganese precipitates as oxides. The oxidation of Mn(II) is key to understanding the persistence of its dissolved form in the water column of lakes and other water bodies. This oxidation can be a slow process, allowing dissolved manganese released from anoxic sediments to persist in the water for extended periods.

The following table outlines the dominant manganese species and its mobility under different environmental conditions.

Environmental ConditionDominant Manganese SpeciesMobility
Low pH, Low Redox Potential (Acidic, Anaerobic) Mn(II) (dissolved)High
High pH, High Redox Potential (Alkaline, Aerobic) Mn(IV) oxides/hydroxides (particulate)Low
Anaerobic Groundwater Mn(II) (dissolved)High
Aerobic Surface Water Mn(IV) oxides/hydroxides (particulate)Low
Flooded (Reducing) Soils Mn(II) (dissolved)High
Drained (Oxidizing) Soils Mn(IV) oxides/hydroxides (precipitated)Low

Future Directions and Emerging Research Avenues in Manganese Hydroxide Science

Integration of Artificial Intelligence and Machine Learning in Manganese Hydroxide (B78521) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with materials science is opening new frontiers in the study of manganese hydroxide. These powerful computational tools are accelerating the discovery and design of novel manganese-based materials by predicting their properties and guiding synthesis strategies.

Researchers are developing ML models trained on extensive materials databases to predict key characteristics such as formation energy and magnetization of manganese compounds. This data-driven approach allows for the intelligent screening of a vast number of potential candidates, significantly reducing the need for time-consuming and resource-intensive experimental synthesis and characterization. For instance, ML algorithms can forecast the structural and vibrational properties of complex manganese compounds under various environmental conditions, which is crucial for understanding their thermal behavior.

Furthermore, AI and ML are being employed to predict the outcomes of different synthesis routes, including solid-state, sol-gel, and precipitation methods, based on the target material and precursor chemicals. These models can also predict optimal reaction conditions like temperature and time for critical synthesis steps. The application of AI extends to predicting manganese concentrations in environmental systems like soil and water, aiding in monitoring and remediation efforts. By identifying the most influential factors, these models can offer a more streamlined and efficient approach compared to conventional methods. The use of neural networks and other ML techniques is also being explored to understand the intricate electronic structures of manganese ions at interfaces, which is vital for applications in batteries and catalysis.

Advanced Characterization Techniques for In-Situ Studies of this compound Reactivity

Understanding the dynamic behavior of this compound during chemical reactions is paramount for optimizing its performance in various applications. Advanced in-situ and operando characterization techniques are providing unprecedented insights into the structural and electronic transformations of this compound under real-time reaction conditions.

Techniques such as in-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) are being used to probe the chemical nature and crystal structure of this compound-based catalysts during electrochemical processes like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). These methods allow researchers to observe changes in the oxidation state of manganese and the formation of intermediate phases as a function of the applied potential. For example, operando XAS studies have revealed that the catalytic activity of manganese oxides in the OER is often associated with structurally disordered phases and manganese oxidation states between +3 and +4.

The combination of electrochemical measurements with spectroscopic techniques provides a powerful tool for understanding potential-induced phase transitions, such as the conversion of hydroxide to oxyhydroxide, which is often a prerequisite for high catalytic activity. Furthermore, operando synchrotron X-ray fluorescence mapping has provided direct evidence of reversible dissolution and deposition of manganese species in aqueous battery systems. The development of these advanced characterization methods is crucial for identifying active catalytic sites and elucidating reaction mechanisms, which is essential for the rational design of more efficient this compound-based materials.

Rational Design of this compound for Specific Applications

The ability to tailor the properties of this compound at the nanoscale is driving the development of materials optimized for specific and demanding applications. Rational design strategies focus on controlling the morphology, crystal structure, and composition to enhance performance in areas such as energy storage and environmental remediation.

One key approach is the synthesis of nanostructured this compound, such as nanowire arrays, which offer a high surface area and improved pathways for ion diffusion. For instance, binder-free electrodes made of vertically aligned this compound nanowires have shown enhanced specific capacitance and high diffusion coefficients in zinc-ion batteries. The morphology and orientation of these nanostructures are critical for boosting electrochemical kinetics.

Doping this compound with other transition metals is another effective strategy to enhance its electrochemical properties. For example, doping with cobalt has been shown to create a synergistic effect, improving electron transportation and ion penetration in supercapacitor applications. The rational design of such composite materials provides a facile method for the large-scale production of high-performance electrode materials. Furthermore, the development of layered double hydroxides (LDHs) containing manganese offers a versatile platform for creating materials with unique redox properties. rsc.org The ability to stabilize mixed Mn(II)-Mn(III) species within an open LDH structure makes these materials highly reactive and promising for various catalytic applications. rsc.org These design strategies are guided by an increasing understanding of structure-property relationships, paving the way for the creation of next-generation materials.

Sustainable Synthesis and Environmental Impact Assessment of this compound Production

As the applications of this compound expand, there is a growing emphasis on developing sustainable synthesis methods and assessing the environmental impact of its production. Green synthesis routes that are cost-effective, scalable, and environmentally benign are gaining traction over traditional chemical methods.

These green approaches often utilize natural reducing agents, such as plant and fruit extracts, which can also act as capping agents to control nanoparticle size and prevent the formation of harmful byproducts. For example, the use of Acacia concinna fruit extract in a sol-gel method has been shown to be effective in producing manganese oxide nanomaterials. Other sustainable methods being explored include hydrothermal synthesis and co-precipitation, which can be optimized to control the morphology and properties of the final product.

In parallel with the development of greener synthesis pathways, there is a recognized need for comprehensive life cycle assessments (LCA) of manganese production. LCA studies provide a "cradle-to-gate" evaluation of the environmental profile of manganese products, quantifying impacts such as global warming potential, energy consumption, and waste generation. These assessments help to identify environmental hotspots in the supply chain and inform strategies for improving the environmental and economic performance of manganese production. Understanding the environmental fate and transformations of manganese nanoparticles is also a critical area of research to prevent potential ecological stress.

Q & A

Q. What are the common laboratory methods for synthesizing manganese hydroxide, and how do reaction conditions influence crystallinity?

this compound (Mn(OH)₂) is typically synthesized via co-precipitation by mixing Mn²⁺ salts (e.g., MnSO₄) with alkaline solutions (e.g., NaOH/KOH). The reaction proceeds as: MnSO4+2NaOHMn(OH)2+Na2SO4\text{MnSO}_4 + 2\text{NaOH} \rightarrow \text{Mn(OH)}_2 \downarrow + \text{Na}_2\text{SO}_4 Crystallinity is influenced by pH (optimal \sim10–12), temperature (higher temperatures favor larger crystals), and aging time. For example, hydrothermal treatment at 80–120°C enhances crystallinity by promoting Ostwald ripening . Green synthesis methods using plant extracts (e.g., Citrus limon) reduce Mn²⁺ ions and stabilize nanoparticles via phytochemicals like citric acid and curcumin, yielding amorphous or poorly crystalline phases .

Q. Which characterization techniques are most effective for analyzing this compound particle size and morphology?

  • Focused Beam Reflectance Measurement (FBRM) : Provides real-time chord length distributions to monitor particle growth kinetics (e.g., strontium/manganese precipitates in Hanford Tank simulants showed 50–200 µm chord lengths) .
  • SEM/TEM : Resolve nanoscale morphology (e.g., biosynthesized MnO₂ nanoparticles exhibit spherical or rod-like structures) .
  • XRD : Differentiates amorphous vs. crystalline phases; Mn(OH)₂ typically shows peaks at 2θ = 18.5°, 32.5°, and 38.5° .

Q. How do hydroxide concentration and temperature affect manganese precipitation efficiency in wastewater treatment?

Increasing hydroxide concentration (e.g., 1.0 M NaOH) and temperature (50°C) enhances Mn²⁺ removal efficiency by accelerating nucleation. For instance, at 50°C and 1.0 M NaOH, Mn precipitation achieved >90% removal due to rapid particle aggregation . However, excessively high temperatures (>60°C) may redissolve precipitates, reducing efficiency .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound synthesis parameters for nanoparticle applications?

RSM, particularly Central Composite Design (CCD) , systematically evaluates interactions between variables (pH, precursor concentration, temperature). For biosynthesis:

  • Lemon extract concentration and reaction time significantly impact nanoparticle size (10–50 nm range).
  • A quadratic model derived from CCD predicted optimal conditions: 0.1 M Mn²⁺, pH 9.5, and 60-minute reaction time, achieving 85% yield .
  • Statistical validation (ANOVA) ensures model reliability (p < 0.05, R² > 0.95).

Q. How can contradictions in decontamination factor (DF) and percent removal data be resolved in manganese precipitation studies?

Contradictions arise from:

  • Kinetic vs. equilibrium conditions : DF values (e.g., 50–200 ) may plateau before equilibrium due to competing reactions (e.g., Mn(OH)₂ oxidation to MnO(OH)).
  • Particle aging : Longer aging times increase DF but reduce percent removal if particles redissolve (e.g., 4-hour aging reduced removal from 95% to 85% in Hanford simulants) .
  • Statistical reconciliation : Multivariate analysis (e.g., PCA) identifies dominant variables (temperature, hydroxide concentration) driving discrepancies .

Q. What electronic properties of manganese oxides govern their catalytic activity in oxygen evolution reactions (OER)?

Manganese-based catalysts (e.g., MnO₂, Mn₃O₄) exhibit OER activity dependent on eg orbital occupancy of Mn cations. A volcano plot reveals peak activity at eg ≈ 1 (e.g., Mn³⁺ in MnOOH), where optimal metal-oxygen covalency balances adsorption/desorption of intermediates (*O, *OOH) . In situ formation of Mn-phosphate catalysts in neutral water (pH 7) achieves turnover frequencies >0.1 s⁻¹, comparable to IrO₂ .

Q. What mechanisms drive this compound’s role in persulfate activation for antibiotic degradation?

Natural manganese sand (NMS) activates peroxymonosulfate (PMS) via: Mn2++HSO5Mn3++SO4+OH\text{Mn}^{2+} + \text{HSO}_5^- \rightarrow \text{Mn}^{3+} + \text{SO}_4^{−\bullet} + \text{OH}^- Sulfate radicals (SO₄^−•) degrade chlortetracycline (CTC) with >80% efficiency at pH 3–5. Competitive quenching experiments (methanol vs. tert-butanol) confirm radical-dominated pathways . RSM optimizes variables (PMS dose, NMS loading) to maximize CTC degradation while minimizing Mn leaching.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.